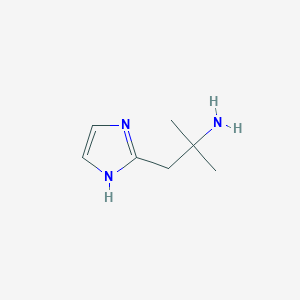
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine typically involves the condensation of an imidazole derivative with a suitable amine. One common method involves the reaction of 2-methylpropan-2-amine with 1H-imidazole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imidazole ring to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated imidazole derivatives.
Applications De Recherche Scientifique
1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of agrochemicals and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Methylimidazole: Similar structure but lacks the amine group.
1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of an amine.
2-Methyl-4-nitroimidazole: Contains a nitro group instead of an amine.
Uniqueness: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is unique due to the presence of both an imidazole ring and a tertiary amine group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
1-(1H-imidazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3,(H,9,10) |
Clé InChI |
CCAZWLYMCBYOAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NC=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















